molecular formula C9H9N5O2S3 B2519650 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1002043-11-9

2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2519650
CAS No.: 1002043-11-9
M. Wt: 315.38
InChI Key: PCWQHBGLUZWKSC-UHFFFAOYSA-N
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Description

2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a urea moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:

Chemical Reactions Analysis

2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its combination of thiophene, thiadiazole, and urea moieties. Similar compounds include:

Properties

IUPAC Name

2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2S3/c10-5(15)4-18-9-14-13-8(19-9)12-7(16)11-6-2-1-3-17-6/h1-3H,4H2,(H2,10,15)(H2,11,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWQHBGLUZWKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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